Cas no 477709-60-7 (1-(4-METHOXYPHENYL)-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE)
1-(4-METHOXYPHENYL)-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE Chemical and Physical Properties
Names and Identifiers
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- 1-(4-METHOXYPHENYL)-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE
- METHYL 4-(5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL ETHER
- 1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetrazole
- 1H-Tetrazole, 1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-
- 1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]tetrazole
- MLS000327038
- HMS2288P03
- SMR000179619
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- Inchi: 1S/C13H11F3N6O/c1-21-7-10(11(18-21)13(14,15)16)12-17-19-20-22(12)8-3-5-9(23-2)6-4-8/h3-7H,1-2H3
- InChI Key: XYOVCFMNMPAVDQ-UHFFFAOYSA-N
- SMILES: FC(C1C(=CN(C)N=1)C1=NN=NN1C1C=CC(=CC=1)OC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 404
- XLogP3: 2.1
- Topological Polar Surface Area: 70.6
1-(4-METHOXYPHENYL)-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00873017-1g |
1-(4-Methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetrazole |
477709-60-7 | 90% | 1g |
¥2401.0 | 2023-03-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670327-1mg |
1-(4-Methoxyphenyl)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-tetrazole |
477709-60-7 | 98% | 1mg |
¥473 | 2023-04-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670327-2mg |
1-(4-Methoxyphenyl)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-tetrazole |
477709-60-7 | 98% | 2mg |
¥578 | 2023-04-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670327-5mg |
1-(4-Methoxyphenyl)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-tetrazole |
477709-60-7 | 98% | 5mg |
¥627 | 2023-04-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670327-10mg |
1-(4-Methoxyphenyl)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-tetrazole |
477709-60-7 | 98% | 10mg |
¥747 | 2023-04-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670327-20mg |
1-(4-Methoxyphenyl)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-tetrazole |
477709-60-7 | 98% | 20mg |
¥1092 | 2023-04-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1670327-25mg |
1-(4-Methoxyphenyl)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-tetrazole |
477709-60-7 | 98% | 25mg |
¥1293 | 2023-04-03 | |
| Key Organics Ltd | 12M-338S-1MG |
1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole |
477709-60-7 | >90% | 1mg |
£28.00 | 2025-02-09 | |
| Key Organics Ltd | 12M-338S-5MG |
1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole |
477709-60-7 | >90% | 5mg |
£35.00 | 2025-02-09 | |
| Key Organics Ltd | 12M-338S-10MG |
1-(4-methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole |
477709-60-7 | >90% | 10mg |
£48.00 | 2025-02-09 |
1-(4-METHOXYPHENYL)-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 1-(4-METHOXYPHENYL)-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE
Research Brief on 1-(4-METHOXYPHENYL)-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]-1H-1,2,3,4-TETRAAZOLE (CAS: 477709-60-7)
The compound 1-(4-Methoxyphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetrazole (CAS: 477709-60-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential pharmacological applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the role of this tetrazole derivative as a key intermediate in the development of novel bioactive molecules. Its structure, featuring a trifluoromethylpyrazole moiety linked to a tetrazole ring, is particularly noteworthy for its ability to modulate enzyme activity and receptor binding. Researchers have explored its utility in the design of inhibitors targeting inflammatory pathways, with promising results in preclinical models of autoimmune diseases.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 477709-60-7 exhibits potent inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. The compound's selectivity for COX-2 over COX-1 suggests a favorable safety profile, reducing the risk of gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs). Molecular docking simulations revealed that the trifluoromethyl group enhances binding affinity to the COX-2 active site, while the tetrazole ring contributes to metabolic stability.
In addition to its anti-inflammatory properties, 477709-60-7 has shown potential as an anticancer agent. A recent investigation in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound induce apoptosis in certain cancer cell lines by disrupting mitochondrial function. The presence of the methoxyphenyl group appears to play a critical role in this activity, possibly by facilitating cellular uptake or interacting with specific molecular targets.
From a synthetic chemistry perspective, advances have been made in optimizing the production of 477709-60-7. A 2024 paper in Organic Process Research & Development described a scalable, high-yield route using copper-catalyzed cycloaddition, which improves upon previous methods that suffered from low efficiency and purification challenges. This development is expected to facilitate further pharmacological studies and potential commercialization.
While the therapeutic potential of 477709-60-7 is promising, challenges remain in its development. Current research is addressing issues such as bioavailability and target specificity. Future directions include structural modifications to enhance pharmacokinetic properties and investigations into combination therapies. The compound's versatility as a scaffold for drug design continues to make it a focus of intense research in the pharmaceutical industry.
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